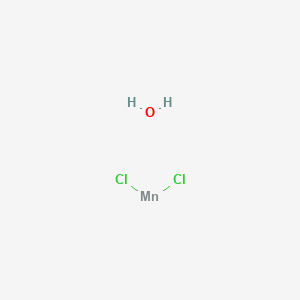

Manganese (II) chloride hydrate

説明

Manganese (II) chloride hydrate is a useful research compound. Its molecular formula is Cl2H2MnO and its molecular weight is 143.86 g/mol. The purity is usually 95%.

BenchChem offers high-quality Manganese (II) chloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese (II) chloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

NMR Paramagnetic Probing : Manganese(II) ions are used as paramagnetic probes for investigating aqueous solutions of polyelectrolytes. This technique helps in understanding the binding character of manganese(II) ions with different polymers and can be used to determine the hydration degree of a coordination sphere of the bound probe ions (Amirov et al., 2017).

Solvent Extraction : In hydrometallurgy, manganese(II) is extracted from chloride solutions using a mixture of Cyanex 272 and Cyanex 301. This method is effective in separating manganese(II) from other metals, which is crucial in metallurgical processes (Batchu, Sonu & Lee, 2013).

Lithium-Ion Batteries : Manganese(II) chloride hydrate is used in the hydrothermal synthesis of α-manganese sulfide submicrocrystals. These crystals exhibit promising electrochemical properties, making them attractive as anode materials for lithium-ion batteries (Zhang et al., 2008).

Manganese(II) Complexes with Schiff Bases : Manganese(II) complexes with unsymmetrical sulfur-containing Schiff bases have been synthesized and characterized. These complexes have potential applications in antifungal and antibacterial activities, as well as in studying antifertility effects (Singh, Joshi & Dwivedi, 2004).

Metal Complex Formation at High Temperatures : Manganese(II) chloride complexes have been studied for their stability at high temperatures, which is significant for understanding the transport and deposition chemistry of manganese in geological processes (Suleimenov & Seward, 2000).

Phosphorescent Manganese(II) Complexes : These complexes are emerging as efficient phosphorescent materials with potential applications in organic electroluminescence, information recording, and security protection (Tao, Liu & Wong, 2020).

Detection and Imaging : Manganese(II) enhanced fluorescent nitrogen-doped graphene quantum dots (Mn(II)-NGQDs) are used for bioimaging and detection of Hg2+ ions, showcasing low toxicity and high efficiency in fluorescence live cell imaging (Yang et al., 2018).

Electrodeposition : Manganese coatings are electrodeposited from sulfate solutions, showing potential in microstructure and corrosion resistance applications (Gong & Zangari, 2002).

特性

IUPAC Name |

dichloromanganese;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRRQHBNBXJZBQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Mn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MnO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese (II) chloride hydrate | |

CAS RN |

64333-01-3, 20603-88-7, 13446-34-9 | |

| Record name | Manganese chloride (MnCl2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64333-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese dichloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20603-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese chloride tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。